molecular formula C10H15N3O4 B12942403 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione

1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione

Cat. No.: B12942403
M. Wt: 241.24 g/mol
InChI Key: JWDKFGULYNGENK-UHFFFAOYSA-N
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Description

1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione is a compound that belongs to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a propyl chain, which is further connected to an imidazolidine-2,4,5-trione core.

Preparation Methods

The synthesis of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione typically involves the reaction of glycoluril with potassium persulfate. Glycoluril is obtained by the condensation of urea and glyoxal. The oxidation of glycoluril with potassium persulfate in water at 75°C for 2 hours yields imidazolidine-2,4,5-trione . The morpholinopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Chemical Reactions Analysis

1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidants like potassium persulfate.

    Substitution: It can undergo substitution reactions where the morpholinopropyl group can be replaced or modified using different reagents.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common reagents used in these reactions include potassium persulfate for oxidation and sodium methylate for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-triones and similar compounds like pirimidine-2,4,6-triones. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and solubility . For example, pirimidine-2,4,6-triones have been studied as soluble epoxide hydrolase inhibitors with enhanced water solubility .

Similar compounds include:

These comparisons highlight the unique properties of this compound, such as its specific inhibitory activity on cholinergic enzymes and its potential therapeutic applications.

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C10H15N3O4/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12/h1-7H2,(H,11,14,16)

InChI Key

JWDKFGULYNGENK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=O)NC2=O

Origin of Product

United States

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